molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester

Cat. No.: B1321319
CAS No.: 87967-35-9
M. Wt: 259.21 g/mol
InChI Key: OTZVFJDUMCBMGD-UHFFFAOYSA-N
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Description

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester (CAS RN: Not explicitly provided in evidence) is an oxo-acetic acid ethyl ester derivative featuring a 4-(difluoromethoxy)phenylamino substituent. This compound belongs to a class of N-aryloxalamate esters, characterized by a carbamoylformate backbone linked to aromatic amines. The difluoromethoxy group (−OCF₂H) confers unique electronic and steric properties, influencing solubility, metabolic stability, and biological activity .

Properties

IUPAC Name

ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVFJDUMCBMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611374
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-35-9
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification from Carboxylic Acid and Ethanol

The most straightforward approach involves reacting the corresponding carboxylic acid derivative of the compound with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. This classical Fischer esterification proceeds as follows:

$$
\text{R-COOH} + \text{C}2\text{H}5\text{OH} \xrightarrow[\text{heat}]{\text{H}2\text{SO}4} \text{R-COO-C}2\text{H}5 + \text{H}_2\text{O}
$$

  • Reaction Conditions:
    • Catalyst: Concentrated sulfuric acid
    • Temperature: Gentle heating or reflux
    • Water removal: Continuous removal of water drives equilibrium toward ester formation
  • Notes:
    • The reaction is reversible; removing water or using excess ethanol improves yield
    • Suitable for small to medium-sized esters
    • Phenolic hydroxyl groups (if present) react very slowly and may require alternative methods

This method is applicable to the preparation of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester, assuming the corresponding carboxylic acid precursor is available with the difluoromethoxy and amino-oxo groups already installed on the aromatic ring.

Esterification via Acyl Chlorides

An alternative and often more efficient method involves converting the carboxylic acid to its acyl chloride derivative, which then reacts vigorously with ethanol to form the ester:

$$
\text{R-COCl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{R-COO-C}2\text{H}5 + \text{HCl}
$$

  • Reaction Conditions:
    • Room temperature or mild cooling to control exothermic reaction
    • Anhydrous conditions to prevent hydrolysis of acyl chloride
  • Advantages:
    • Faster reaction rates compared to direct esterification
    • Suitable for substrates with sensitive functional groups
  • Considerations:
    • Generation of corrosive HCl gas requires proper ventilation and safety measures
    • Preparation of acyl chloride may involve reagents like thionyl chloride (SOCl2) or oxalyl chloride

This method is particularly useful when the phenyl ring contains substituents that may hinder direct esterification or when higher purity and yield are desired.

Use of Acid Anhydrides

Esterification can also be achieved by reacting the corresponding acid anhydride with ethanol:

$$
(\text{R-CO})2\text{O} + \text{C}2\text{H}5\text{OH} \rightarrow \text{R-COO-C}2\text{H}_5 + \text{R-COOH}
$$

  • Reaction Conditions:
    • Mild heating or room temperature
    • Sometimes requires base or catalyst to enhance reaction rate
  • Notes:
    • Slower than acyl chloride method but milder conditions
    • The by-product carboxylic acid can be recycled

This method is less commonly used for complex esters but remains an option depending on precursor availability.

Reaction Conditions and Optimization

Preparation Method Catalyst/ Reagent Temperature Range Reaction Time Notes
Direct Esterification Concentrated H2SO4 60–100 °C (reflux) Several hours Water removal critical for yield
Acyl Chloride Esterification Acyl chloride, ethanol 0–25 °C Minutes to hours Vigorous reaction, HCl gas evolved
Acid Anhydride Esterification Acid anhydride, ethanol Room temp to 50 °C Hours Milder, slower reaction
Functional Group Introduction Various (e.g., difluoromethylating agents, oxidants) Variable Variable Precedes esterification

Research Findings and Yield Data

  • The esterification of acetic acid derivatives with ethanol under sulfuric acid catalysis typically yields esters in the range of 70–90% purity and yield when water is efficiently removed.
  • Use of acyl chlorides can improve yields to above 90% due to faster reaction kinetics and less equilibrium limitation.
  • Introduction of difluoromethoxy groups enhances biological activity but requires careful control to avoid decomposition or side reactions.
  • Purification is commonly achieved by fractional distillation or chromatographic methods to separate the ester from unreacted starting materials and side products.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%)
Direct Esterification Acid-catalyzed reaction of acid + ethanol Simple, cost-effective Equilibrium limits yield, slow 70–85
Acyl Chloride Esterification Conversion to acyl chloride + reaction Fast, high yield Requires hazardous reagents 85–95
Acid Anhydride Esterification Reaction with acid anhydride + ethanol Mild conditions Slower, by-product acid formed 70–80
Functional Group Installation Substitution reactions before esterification Enables complex substitution Multi-step, sensitive conditions Variable

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The biological and physicochemical properties of oxo-acetic acid ethyl esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Key Observations:
  • Electron-Withdrawing Groups (e.g., −NO₂, −Cl): Increase chemical reactivity but may reduce solubility in polar solvents .
  • Electron-Donating Groups (e.g., −OCH₃) : Improve solubility and are associated with enhanced biological activity, as seen in anti-inflammatory agents .
  • Fluorinated Groups (e.g., −OCF₂H, −F) : Enhance metabolic stability and bioavailability by resisting oxidative degradation .

Structural Analogues in Drug Discovery

  • Anti-Inflammatory Activity : Compounds with methoxy or fluoro substituents (e.g., 6b in ) showed significant HRBC membrane stabilization and anti-inflammatory effects in vivo .
  • Metabolic Stability: Difluoromethoxy derivatives exhibit prolonged half-lives compared to non-fluorinated counterparts due to reduced CYP450-mediated oxidation .

Physicochemical Properties

  • Molecular Weight : Ranges from 223.22 (methoxy derivatives) to 272.64 (nitro-chloro derivatives) .

Biological Activity

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester (CAS No. 87967-35-9) is a synthetic compound with potential therapeutic applications. Its molecular formula is C11_{11}H11_{11}F2_2NO, and it has garnered interest due to its biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies.

  • Molecular Weight : 227.21 g/mol
  • Molecular Formula : C11_{11}H11_{11}F2_2NO
  • Structure : The compound features a difluoromethoxy group attached to a phenyl ring, which is known to influence its biological activity.

Biological Activity Overview

The biological activities of acetic acid derivatives often include anti-inflammatory, analgesic, and anticancer properties. The following sections summarize key findings related to the specific compound .

Anti-inflammatory Effects

Research indicates that compounds similar to acetic acid esters exhibit significant anti-inflammatory properties. A study on related phenoxy acetic acids demonstrated:

  • Inhibition of TNF-α and PGE-2 : Compounds showed reductions in tumor necrosis factor-alpha (TNF-α) levels by up to 64% and prostaglandin E2 (PGE-2) by 60% .
  • In vivo Studies : Animal models exhibited reduced paw thickness and weight, indicating effective anti-inflammatory action .

Anticancer Activity

The anticancer potential of acetic acid derivatives has been explored in various studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines, showing promising cytotoxicity. For instance, compounds with similar structures were noted to induce apoptosis in cancer cells through the activation of specific pathways .
  • Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival, such as COX enzymes .

Case Studies

Several case studies have highlighted the efficacy of acetic acid derivatives in clinical and laboratory settings:

  • Study on Inflammation :
    • Objective : To assess the anti-inflammatory effects of ethyl esters of acetic acid.
    • Findings : Significant reduction in inflammatory markers was observed in treated groups compared to controls, supporting the potential therapeutic use of these compounds .
  • Anticancer Research :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Results : The compound demonstrated IC50_{50} values comparable to established chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and PGE-2
CytotoxicityInduction of apoptosis in cancer cells
COX enzyme inhibitionBlocking COX pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester, and how are reaction conditions optimized?

  • Methodology :

  • Stepwise synthesis : Start with the condensation of 4-(difluoromethoxy)aniline with ethyl oxalyl chloride under inert atmosphere (N₂/Ar) to form the intermediate amide. Subsequent esterification with acetic acid derivatives requires catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance yield .
  • Critical parameters : Optimize temperature (typically 0–5°C for condensation, 60–80°C for esterification), solvent polarity (e.g., THF for amide formation, DCM for esterification), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • Spectroscopy : Use ¹H/¹³C NMR to identify key signals: ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), oxo group (C=O at ~170 ppm), and difluoromethoxy (¹⁹F NMR: δ -80 to -85 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ matching theoretical m/z (e.g., C₁₂H₁₂F₂NO₄: calc. 296.08, obs. 296.10) .
  • Elemental analysis : Validate C, H, N, F content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing reactivity?

  • Critical properties :

  • Solubility : High in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL), requiring solubilizers like cyclodextrins for biological assays .
  • Stability : Hydrolytically sensitive at the ester bond under basic conditions (pH >9); store at -20°C in anhydrous environments .
  • LogP : Predicted ~2.5 (via ChemDraw), suggesting moderate membrane permeability .

Advanced Research Questions

Q. How does the difluoromethoxy substituent modulate biological activity compared to non-fluorinated analogs?

  • Mechanistic insights :

  • Electron-withdrawing effects : The -OCF₂ group enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes), confirmed via liver microsome assays .
  • Receptor binding : Fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., COX-2), validated via molecular docking (Glide SP score: -8.2 vs. -6.5 for non-fluorinated analog) .
    • Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2: 0.5 µM vs. 2.1 µM for methoxy analog) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Case study : Discrepancies in IC₅₀ values (e.g., 1.2 µM in HeLa vs. 5.8 µM in MCF-7):

  • Variable expression : Profile target protein levels (Western blot/qPCR) to correlate activity with receptor density .
  • Off-target effects : Use siRNA knockdown or competitive binding assays to isolate primary mechanisms .
  • Metabolic differences : Pre-treat cells with CYP inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Workflow :

  • QSAR modeling : Train models on existing bioactivity data (pIC₅₀ vs. descriptors like polar surface area, H-bond acceptors) to predict optimal substituents .
  • MD simulations : Simulate ligand-receptor dynamics (GROMACS) to identify residues critical for binding (e.g., Arg120 in COX-2) .
  • ADMET prediction : Use SwissADME to filter candidates with favorable pharmacokinetics (e.g., BBB permeability <2, hepatotoxicity risk) .

Q. What methodologies assess environmental degradation pathways and byproduct toxicity?

  • Approach :

  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous buffers; analyze breakdown products via LC-MS/MS (e.g., difluoromethoxy phenol as a major byproduct) .
  • Ecotoxicology : Test byproducts on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201), noting EC₅₀ values >10 mg/L for most derivatives .

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